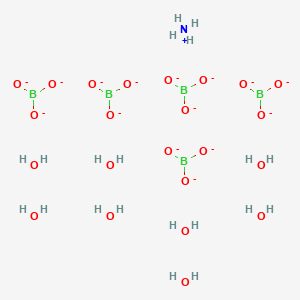
Hydroxy Glyburide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
Hydroxy Glyburide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hydroxy Glyburide has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving the metabolism of Glyburide.
Biology: this compound is studied for its effects on cellular processes and its role in insulin secretion.
Medicine: It is investigated for its potential therapeutic effects and its role in managing type 2 diabetes mellitus.
Industry: This compound is used in the pharmaceutical industry for the development of new antidiabetic drugs.
Mechanism of Action
Hydroxy Glyburide exerts its effects by binding to the sulfonylurea receptor 1 (SUR1) on pancreatic beta cells. This binding inhibits ATP-sensitive potassium channels, leading to an increase in intracellular potassium and calcium ion concentrations. The elevated calcium levels trigger the release of insulin from the beta cells, thereby lowering blood glucose levels .
Comparison with Similar Compounds
Hydroxy Glyburide is unique compared to other similar compounds due to its specific metabolic pathway and its potent insulinotropic effects. Similar compounds include:
Glyburide: The parent compound from which this compound is derived.
Glipizide: Another second-generation sulfonylurea with similar insulinotropic effects.
Glimepiride: A sulfonylurea with a longer duration of action compared to Glyburide.
This compound’s uniqueness lies in its specific interaction with the SUR1 receptor and its potent effect on insulin secretion.
Properties
Molecular Formula |
C23H28ClN3O6S |
|---|---|
Molecular Weight |
510.0 g/mol |
IUPAC Name |
5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]-2-hydroxyethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-12-9-16(24)13-19(21)22(29)25-14-20(28)15-7-10-18(11-8-15)34(31,32)27-23(30)26-17-5-3-2-4-6-17/h7-13,17,20,28H,2-6,14H2,1H3,(H,25,29)(H2,26,27,30) |
InChI Key |
DEGYYEULZFVKCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-3-[2-(2-methylcyclopropyl)ethynyl]cyclopropene](/img/structure/B13831838.png)

![2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B13831855.png)






![Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-YL]-(9CI)](/img/structure/B13831880.png)
![1,3,9-Triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13831882.png)
![(12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione](/img/structure/B13831891.png)
